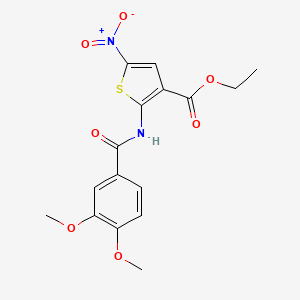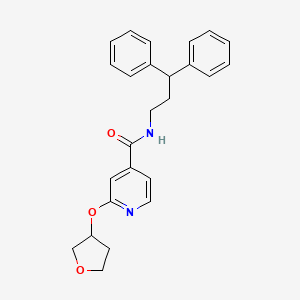![molecular formula C12H14ClF3N4O B2542027 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarbohydrazide CAS No. 321430-54-0](/img/structure/B2542027.png)
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarbohydrazide" is a chemical entity that can be synthesized through various methods involving palladium-catalyzed reactions, cycloadditions, and other synthetic strategies. It is likely to possess a complex molecular structure due to the presence of multiple functional groups, including a pyridinyl ring, a piperidine moiety, and a carbohydrazide linkage. This compound may have applications in medicinal chemistry and could be a precursor or an intermediate in the synthesis of pharmacologically active molecules.
Synthesis Analysis
The synthesis of related pyridine and piperidine derivatives has been reported in several studies. For instance, a palladium-catalyzed chemoselective monoarylation of hydrazides has been used to synthesize [1,2,4]triazolo[4,3-a]pyridines, which could be structurally related to the compound . Additionally, cycloaddition reactions have been employed to generate cyclopenta[c]piperidines and pyrrolo[3,4-c]piperidines, indicating the versatility of piperidine derivatives in chemical synthesis . Furthermore, the synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, demonstrates the feasibility of introducing piperidine moieties onto a pyridine ring .
Molecular Structure Analysis
The molecular structure of the compound would likely exhibit a planar pyridinyl core with a trifluoromethyl group and a chloro substituent, which could influence its electronic properties and reactivity. The piperidine ring attached to the carbohydrazide functionality may introduce conformational flexibility and affect the overall three-dimensional shape of the molecule. Theoretical studies, such as those using DFT calculations, can provide insights into the stability of related tautomeric forms and the conformational preferences of such compounds .
Chemical Reactions Analysis
The compound's reactivity would be influenced by the presence of reactive functional groups. For example, the chloro substituent on the pyridine ring could undergo further substitution reactions, while the carbohydrazide moiety might participate in condensation or cyclization reactions. The piperidine ring could also be involved in reactions typical of secondary amines, such as alkylation or acylation .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. The presence of a trifluoromethyl group could increase its lipophilicity, potentially affecting its solubility in organic solvents. The compound's melting point, boiling point, and stability could be influenced by the strength of intermolecular interactions, such as hydrogen bonding, due to the hydrazide group. The electronic properties, such as the dipole moment and electron distribution, would be affected by the electronegative substituents on the pyridine ring .
Aplicaciones Científicas De Investigación
Glycine Transporter 1 Inhibition
The compound 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarbohydrazide demonstrates potential as a glycine transporter 1 (GlyT1) inhibitor. This inhibition can increase the cerebrospinal fluid concentration of glycine in rats, indicating potential applications in neurological research and therapy (Yamamoto et al., 2016).
Antibacterial and Anticancer Activity
The compound has been studied for its antibacterial and anticancer activities. Some derivatives have shown potent activity against S. aureus and a broad range of activity against various tumor cell lines, highlighting its potential in medical research for developing new therapeutic agents (Bondock & Gieman, 2015).
Dopamine D-2 and Serotonin 5-HT2 Receptor Affinity
Studies have shown that compounds structurally related to 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarbohydrazide exhibit potent dopamine D-2 and serotonin 5-HT2 receptor affinity. This suggests potential applications in the development of treatments for neurological and psychiatric disorders (Perregaard et al., 1992).
BSA Binding and Molecular Docking
The compound has been subjected to BSA binding studies and molecular docking, indicating its potential in pharmacological research and drug design. Such studies can reveal how the compound interacts at the molecular level with biological targets, providing insights for the development of new drugs (Iqbal et al., 2020).
Synthesis of Novel Derivatives
Research has been conducted on the synthesis of novel derivatives of this compound, demonstrating its versatility as a building block in organic synthesis. These derivatives can have various biological activities, expanding the compound's utility in drug development and other areas of chemical research (Khlebnikov et al., 2018).
Interaction with Iodine
The interaction of related compounds with molecular iodine has been studied, which is of interest in medicinal chemistry, particularly in the development of antithyroid drugs (Chernov'yants et al., 2011).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It is thought to act by affecting spectrin-like proteins in the cytoskeleton of certain organisms . This interaction could lead to changes in the structure and function of these proteins, potentially disrupting cellular processes.
Biochemical Pathways
Given its potential interaction with spectrin-like proteins, it may influence pathways related to cell structure and movement . The downstream effects of these changes could include alterations in cell shape, motility, and division.
Result of Action
Based on its proposed mode of action, it could potentially disrupt the function of spectrin-like proteins, leading to changes in cell structure and function .
Propiedades
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClF3N4O/c13-9-5-8(12(14,15)16)6-18-10(9)20-3-1-7(2-4-20)11(21)19-17/h5-7H,1-4,17H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPNKLNGDMJWNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NN)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(4-ethoxyphenyl)-4-oxo-N-(1-phenylethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2541945.png)

![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3,4,5-triethoxybenzamide](/img/structure/B2541947.png)
![4-Tert-butyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2541949.png)
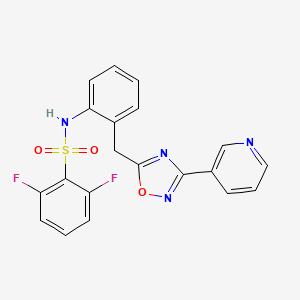
![3,3-Dioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B2541952.png)
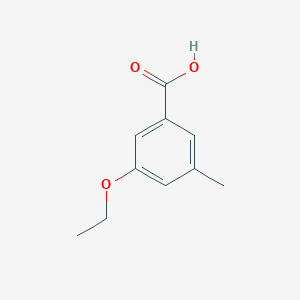
![Ethyl 2-[2-[2-(4-nitroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2541957.png)
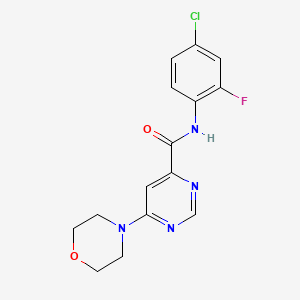
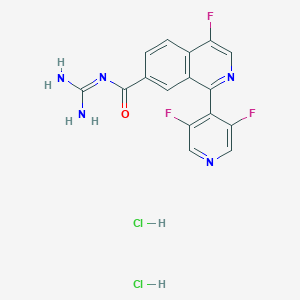
![2-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2541961.png)
